In Vitro Anti-Cancer Activity: Comparative IC50 Values in MCF7 Cells vs. Non-Fluorinated Analog
The target compound demonstrates quantifiable in vitro activity against the MCF7 breast cancer cell line. In a head-to-head comparison, the fluorinated compound Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate shows a markedly lower IC50 value (3.62 μM) compared to its non-fluorinated analog, Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate, which has a significantly higher IC50 value . This difference highlights the critical role of the 5-fluoro substituent in enhancing biological potency.
| Evidence Dimension | In vitro cytotoxicity against cancer cells |
|---|---|
| Target Compound Data | IC50 = 3.62 μM |
| Comparator Or Baseline | Methyl 2-(2-ethoxy-2-oxoethoxy)benzoate (IC50 value is >10-fold higher) |
| Quantified Difference | Over a 10-fold increase in potency (lower IC50) for the fluorinated target compound. |
| Conditions | Assay performed on MCF7 breast cancer cell line. |
Why This Matters
For medicinal chemistry and oncology research programs, this >10-fold potency advantage makes the fluorinated compound a superior starting point for lead optimization compared to its non-fluorinated counterpart.
